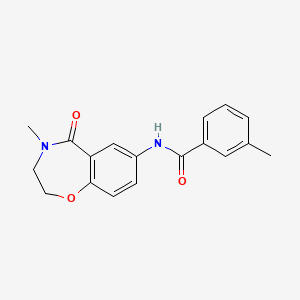

3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-4-3-5-13(10-12)17(21)19-14-6-7-16-15(11-14)18(22)20(2)8-9-23-16/h3-7,10-11H,8-9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJFMUCCPQJLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.

Introduction of the Methyl and Oxo Groups: Methylation and oxidation reactions are employed to introduce the methyl and oxo groups at specific positions on the benzoxazepine ring.

Coupling with Benzamide: The final step involves coupling the substituted benzoxazepine ring with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxo groups.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert oxo groups to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the benzamide or benzoxazepine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

2-Ethoxy-N-(4-Ethyl-5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-Yl)Benzamide

- Substituents :

- 4-Ethyl (benzoxazepine ring)

- 2-Ethoxy (benzamide group)

- Molecular Formula : C₂₁H₂₃N₂O₄

- Molecular Weight : 367.42 g/mol

- The ethoxy substituent introduces stronger electron-donating effects, which may alter binding interactions with target proteins .

4-Ethoxy-N-(4-Methyl-5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-Yl)Benzamide (BI96214)

- Substituents :

- 4-Methyl (benzoxazepine ring)

- 4-Ethoxy (benzamide group)

- Molecular Formula : C₁₉H₂₀N₂O₄

- Molecular Weight : 340.37 g/mol

- Key Differences :

N-(4-Methyl-5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-Yl)-2,1,3-Benzothiadiazole-5-Carboxamide (BG13467)

- Substituents :

- 4-Methyl (benzoxazepine ring)

- 2,1,3-Benzothiadiazole-5-carboxamide

- Molecular Formula : C₁₇H₁₄N₄O₃S

- Molecular Weight : 354.38 g/mol

- Key Differences :

Structural and Conformational Analysis

The puckering of the benzoxazepine ring significantly impacts molecular interactions. Cremer and Pople’s puckering coordinates () can quantify deviations from planarity, which influence ligand-receptor complementarity. For example:

- Target Compound : Likely adopts a boat conformation due to steric hindrance from the methyl group, as observed in similar systems .

- BI96214 : The ethoxy group may stabilize a chair conformation via intramolecular hydrogen bonding, affecting solubility .

Crystallographic tools like SHELX () and WinGX () are critical for resolving these conformations. SHELXL’s refinement capabilities enable precise determination of bond angles and torsional strain .

Physicochemical and Pharmacokinetic Implications

- Solubility : BI96214’s ethoxy group may improve aqueous solubility compared to the target compound’s methyl group.

Biological Activity

3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C17H22N2O3

- Molecular Weight : 302.37 g/mol

- CAS Number : 922000-65-5

Recent studies have highlighted the role of benzoxazepines in modulating immune responses. Specifically, compounds like this compound have been shown to suppress IL-17 release in human T-helper 17 (TH17) cells. This suppression is believed to occur through an induced-fit binding mode to the nuclear receptor RORγt, which plays a crucial role in TH17 cell differentiation and function .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- IL-17 Suppression Study : A study demonstrated that benzoxazepines effectively inhibit IL-17 release from TH17 cells. This finding suggests potential therapeutic applications in autoimmune diseases where IL-17 is a key player .

- Cancer Research : Preliminary research indicates that compounds similar to this compound may enhance anti-tumor immunity by modulating T-cell responses. Further studies are needed to elucidate the specific pathways involved.

- Neuroprotection Studies : Structural analogs have shown promise in protecting neuronal cells from apoptosis in vitro. The mechanism appears to involve modulation of oxidative stress pathways and apoptosis-related proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide, and how can reaction efficiency be optimized?

- Methodology : A two-step approach is commonly employed:

Amide Coupling : React 3-methylbenzoic acid derivatives with activated intermediates (e.g., carbodiimides) to form the benzamide moiety.

Cyclization : Use catalysts like DBU in DMF at 20–125°C to cyclize intermediates into the benzoxazepinone core. Optimization via Design of Experiments (DoE) can reduce side products by adjusting solvent polarity, temperature, and catalyst loading .

- Key Parameters : Monitor reaction progress via HPLC or LC-MS to quantify intermediates and impurities.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and confirm ≥95% purity .

- Structural Confirmation : Employ /-NMR to verify benzamide and benzoxazepinone moieties. Mass spectrometry (HRMS) confirms molecular weight (e.g., 352.4 g/mol for CHNO) .

Q. What are the primary challenges in scaling up synthesis from milligram to gram scales?

- Critical Factors :

- Heat Transfer : Exothermic reactions during cyclization require controlled heating (e.g., microwave-assisted reactors) to prevent decomposition .

- Solvent Selection : Switch from DMF to toluene for easier post-reaction purification via crystallization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or COMSOL Multiphysics) predict reaction pathways and optimize synthesis conditions?

- Strategy :

- Quantum Chemical Calculations : Simulate transition states to identify energetically favorable pathways for cyclization. Compare activation energies of competing mechanisms (e.g., nucleophilic vs. electrophilic routes) .

- AI-Driven Optimization : Train machine learning models on historical reaction data (yield, temperature, solvent) to recommend optimal conditions for new derivatives .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Validation Framework :

Reproducibility : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Orthogonal Assays : Cross-validate enzyme inhibition data with cell-based assays (e.g., bacterial proliferation studies) .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .

Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) in real-time .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify key binding residues (e.g., hydrogen bonds with catalytic serine) .

Q. How can process control systems enhance reproducibility in continuous-flow synthesis?

- Implementation :

- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate concentrations .

- Feedback Loops : Use PID controllers to adjust flow rates and stabilize residence times during amide coupling .

Methodological Considerations

Q. What statistical approaches are critical for optimizing reaction yields while minimizing experimental runs?

- DoE Protocols :

- Central Composite Design : Vary temperature (60–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) to model yield responses .

- Pareto Analysis : Identify factors with the highest impact (e.g., catalyst > solvent > temperature) .

Q. How should safety protocols be adapted for handling reactive intermediates during synthesis?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.